2-(2-Fluorophenoxy)propanehydrazide

Description

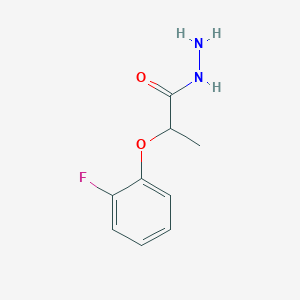

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-6(9(13)12-11)14-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPALPYILGLEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262919 | |

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727694-67-9 | |

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727694-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenoxy)propanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Fluorophenoxy Propanehydrazide and Analogues

Classical and Contemporary Synthetic Routes to the 2-(2-Fluorophenoxy)propanehydrazide Core

The most common and established method for synthesizing the this compound core follows a two-step sequence. This process begins with the synthesis of the corresponding carboxylic acid or its ester, followed by conversion to the hydrazide.

A primary route to the precursor, 2-(2-fluorophenoxy)propanoic acid, involves the Williamson ether synthesis. This reaction is typically carried out by reacting 2-fluorophenol (B130384) with an ester of 2-bromopropanoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The resulting ester is then hydrolyzed to the carboxylic acid.

Once the 2-(2-fluorophenoxy)propanoic acid is obtained, it is commonly converted to its methyl or ethyl ester through Fischer esterification, using an excess of the respective alcohol and a catalytic amount of a strong acid like sulfuric acid. nih.gov The resulting ester is then reacted with hydrazine (B178648) hydrate, typically in a solvent such as methanol (B129727) or ethanol, to yield the desired this compound. nih.govmdpi.com This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

An alternative approach involves the direct conversion of the carboxylic acid to the hydrazide using a coupling agent, although the ester route is more frequently documented in the literature for similar structures.

The following table summarizes a typical classical synthesis route:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Fluorophenol, Ethyl 2-bromopropanoate | K₂CO₃, Acetone, Reflux | Ethyl 2-(2-fluorophenoxy)propanoate |

| 2 | Ethyl 2-(2-fluorophenoxy)propanoate | LiOH, THF/H₂O | 2-(2-Fluorophenoxy)propanoic acid |

| 3 | 2-(2-Fluorophenoxy)propanoic acid | SOCl₂, Methanol | Methyl 2-(2-fluorophenoxy)propanoate |

| 4 | Methyl 2-(2-fluorophenoxy)propanoate | Hydrazine hydrate, Methanol, Reflux | This compound |

Development of Novel Synthetic Approaches for Functionalized Hydrazides

Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for preparing functionalized hydrazides. These novel approaches often involve catalytic systems that offer milder reaction conditions and broader substrate scope.

One such contemporary method is the iridium-catalyzed tandem olefination/aza-Michael reaction of protected benzoylhydrazine derivatives with olefins. google.com While not directly applied to this compound in the cited literature, this methodology presents a potential pathway for creating N-N functionalized analogues under mild conditions. google.com Another innovative approach is the use of transition metal-free cross-dehydrogenative coupling (CDC) of primary amides with Lewis basic primary and secondary amines, which could be adapted for the synthesis of hydrazides. google.com

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of functionalized precursors. For instance, Sonogashira alkynylation has been employed in the synthesis of difluorinated 2-pyrones, demonstrating the utility of palladium catalysis in constructing complex molecular architectures that could serve as precursors to functionalized hydrazides. mdpi.com

These modern catalytic methods provide promising alternatives to classical approaches, potentially enabling the synthesis of a wider array of functionalized this compound derivatives with improved efficiency and selectivity.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research, allowing for the exploration of structure-activity relationships. These modifications typically focus on the heterocyclic core, substituents on the phenoxy moiety, and the stereochemistry of the molecule.

The hydrazide functionality of this compound is a versatile precursor for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles (B1248032) and triazoles. These transformations are of significant interest due to the wide range of biological activities associated with these heterocyclic systems. frontiersin.orgfrontiersin.org

1,3,4-Oxadiazoles: A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an acylhydrazide. ijper.org For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride would yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.govnih.gov Alternatively, treatment of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 1,3,4-oxadiazole-2-thione. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. ijpsm.com Another route involves the reaction of the hydrazide with an appropriate orthoester. The choice of reagents and reaction conditions allows for the introduction of various substituents on the triazole ring. ekb.eg

The following table provides examples of heterocyclic annulations starting from a hydrazide core:

| Target Heterocycle | Key Reagents | Typical Conditions |

| 1,3,4-Oxadiazole | Carboxylic Acid | POCl₃, Reflux |

| 1,3,4-Oxadiazole-2-thione | Carbon Disulfide, KOH | Ethanol, Reflux |

| 1,2,4-Triazole-3-thione | Isothiocyanate, KOH | Ethanol, Reflux |

These reactions demonstrate the utility of this compound as a scaffold for generating a diverse library of heterocyclic compounds.

Modifying the substituents on the phenoxy ring of this compound is a crucial strategy for fine-tuning its properties. This can be achieved by starting with appropriately substituted phenols in the initial Williamson ether synthesis.

Halogen Substituents: The introduction of additional halogen atoms on the phenoxy ring can be accomplished by using di- or tri-substituted fluorophenols as starting materials. For instance, the synthesis of analogues with multiple halogen substituents has been reported for similar phenylcyanoacrylates, which are prepared through Knoevenagel condensation of ring-trisubstituted benzaldehydes. nih.govresearchgate.net

Aryl and Alkyl Substituents: The synthesis of derivatives with additional aryl or alkyl groups on the phenoxy ring can be achieved through various synthetic routes. For example, 2-(4-alkylphenyl)propionic acids can be prepared via a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, followed by hydrolysis. google.com These substituted propionic acids can then be converted to the corresponding hydrazides.

The following table outlines strategies for introducing substituents on the phenoxy moiety:

| Substituent Type | Synthetic Strategy | Example Precursor |

| Halogen | Use of polyhalogenated phenols in Williamson ether synthesis | 2,4-Difluorophenol |

| Alkyl | Friedel-Crafts reaction on an alkylbenzene followed by conversion to the propanoic acid | Toluene to form 2-(p-methylphenyl)propionic acid google.com |

| Aryl | Suzuki or other cross-coupling reactions to introduce an aryl group on a halogenated phenoxy precursor | 4-Bromo-2-fluorophenol |

These strategies allow for the systematic variation of electronic and steric properties of the phenoxy ring, which can be important for structure-activity relationship studies.

The propanoic acid backbone of this compound contains a chiral center, and the stereoselective synthesis of its enantiomers is of significant interest. Asymmetric synthesis provides a means to obtain enantiomerically pure compounds, which is often crucial for their biological activity.

One approach to stereoselective synthesis involves the use of chiral starting materials. For instance, enantiomerically pure (S)- or (R)-2-chloropropionic acid can be used in the initial Williamson ether synthesis to set the stereochemistry of the final product. Alternatively, chiral resolution of the racemic 2-(2-fluorophenoxy)propanoic acid can be performed using a chiral amine to separate the enantiomers.

More advanced methods involve asymmetric catalysis. For example, the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid has been achieved starting from Garner's aldehyde, demonstrating the use of chiral pool starting materials for constructing specific stereocenters. elsevierpure.com While not directly applied to the target molecule, such strategies could be adapted.

The use of chiral auxiliaries is another powerful technique. For instance, a chiral pyrrolidine (B122466) has been synthesized from 2,3-O-isopropylidene-D-erythronolactol as a starting material for use in organocatalysis. rsc.org Such chiral auxiliaries could potentially be employed to direct the stereoselective synthesis of this compound analogues.

The development of stereoselective routes is a critical aspect of the synthesis of chiral molecules, and these approaches provide a framework for obtaining enantiomerically pure analogues of this compound.

Structure Activity Relationship Sar Studies of 2 2 Fluorophenoxy Propanehydrazide Derivatives

Elucidation of Key Structural Features Conferring Biological Activity

The biological activity of 2-(2-fluorophenoxy)propanehydrazide derivatives is intrinsically linked to their core molecular framework. The hydrazide functional group (-CONHNH2) is a crucial component, serving as an effective substrate in both chemical reactions and medicinal chemistry. nih.gov This group is often synthesized from precursors like esters or acyl chlorides reacting with hydrazine (B178648). nih.gov

Structure-activity relationship (SAR) studies on related hydrazide-hydrazone derivatives—compounds that share the hydrazide linker—have identified several key features essential for biological interaction. The general structure consists of two terminal benzene (B151609) units connected by a hydrazide-hydrazone linker (–(CO)–NH–N=CH–). mdpi.com The integrity and nature of this linker, along with the substituents on the aromatic rings, are pivotal. For instance, in a series of hydrazide-hydrazones screened as laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be crucial for stabilizing the molecule near the enzyme's substrate docking site. mdpi.com

Furthermore, research on other biologically active molecules underscores the principle that moderate molecular complexity often leads to more specific binding events. nih.gov The number and type of structural features, such as those found in the this compound scaffold, are directly correlated with biological activity. nih.gov Studies on various classes of compounds, including thienopyridines, have shown that modifications to core functional groups, like the carboxamide in their case, can completely eliminate biological activity, highlighting the specificity of these structural requirements. elsevierpure.com

Impact of the Fluorine Atom on Electronic and Lipophilic Properties Influencing Biological Interactions

The incorporation of a fluorine atom into a drug candidate like this compound is a strategic design choice that profoundly affects its physicochemical properties and, consequently, its biological interactions. chimia.ch Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. tandfonline.com This electronic effect can impact the acidity or basicity (pKa) of nearby functional groups, which can, in turn, improve bioavailability by allowing the compound to better permeate cellular membranes. tandfonline.comnih.gov

One of the key advantages of fluorination is its ability to increase lipophilicity (the ability to dissolve in fats or lipids). tandfonline.combenthamscience.com Replacing a hydrogen atom with fluorine generally enhances this property, which can lead to better absorption and distribution of the drug within the body, including penetration into the central nervous system. chimia.chnih.gov However, the effect is context-dependent; while fluorination of an aromatic system typically increases lipophilicity, its effect on alkyl chains can vary. nih.gov

The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often replace a hydrogen atom (1.20 Å) with minimal steric disruption, allowing it to act as a hydrogen mimic while conferring unique electronic properties. tandfonline.com The carbon-fluorine (C-F) bond is also exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnih.gov This can block sites on the molecule that are susceptible to metabolic oxidation, thereby increasing the drug's metabolic stability and prolonging its therapeutic effect. nih.govacs.org

| Property | Influence of Fluorine Atom | Biological Implication |

| Electronegativity | High (3.98 on Pauling scale), alters electron distribution. nih.gov | Modulates pKa of nearby groups, affecting solubility and membrane permeation. tandfonline.com |

| Lipophilicity | Generally increases lipophilicity when substituting hydrogen. tandfonline.combenthamscience.com | Enhances absorption, distribution, and cell membrane penetration. nih.govnih.gov |

| Size | Small van der Waals radius (1.47 Å), comparable to hydrogen. tandfonline.com | Acts as a hydrogen mimic, causing minimal steric hindrance at receptor sites. tandfonline.com |

| Bond Strength | Strong C-F bond (472 KJmol⁻¹) is metabolically stable. nih.gov | Blocks metabolic "soft spots," increasing the drug's half-life and duration of action. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comijpsr.com For analogues of this compound, QSAR studies are invaluable for predicting the activity of new derivatives before their synthesis, thereby optimizing the drug discovery process. biointerfaceresearch.com

The process involves generating molecular descriptors for a set of known compounds and using statistical methods, like multiple linear regression, to build a model that relates these descriptors to observed biological activity. biointerfaceresearch.com For instance, QSAR studies on novel hydrazone derivatives have successfully created robust models to predict their α-amylase inhibitory potential. tandfonline.comtandfonline.com In one such study, a model with a high validation coefficient (R² = 0.8587) was developed, indicating strong predictive power. tandfonline.comtandfonline.com

Three-dimensional QSAR (3D-QSAR) methods, such as CoMFA and CoMSIA, provide even more detailed insights by considering the 3D arrangement of the molecules. researchgate.net These models can highlight the specific steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. Studies on hydrazine inhibitors of vascular adhesion protein-1 (VAP-1) have successfully used 3D-QSAR models to develop selective inhibitors. nih.gov Such models, often combined with molecular docking and dynamics simulations, can reveal how ligands bind and how movements within the receptor's ligand-binding pocket can accommodate different analogues. nih.gov The ultimate goal is to create a pharmacophore model—a 3D map of the essential features required for bioactivity—that can guide the design of new, more potent compounds. nih.gov

Positional and Steric Effects of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are highly sensitive to the position and size (steric effects) of substituents on the molecule. The placement of a functional group on an aromatic ring can dramatically alter its interaction with a biological target. mdpi.com

Studies on salicylaldehyde (B1680747) hydrazone derivatives show that the position of a substituent significantly influences intramolecular hydrogen bonding, a key factor in a molecule's conformation and reactivity. nih.govacs.org It was found that substitution at one position on the benzene ring was approximately five times more influential on the hydrogen bond strength than substitution at another position. acs.org Specifically, placing electron-withdrawing groups at certain positions can strengthen these interactions, which can be critical for biological activity. nih.gov

Steric hindrance, which relates to the size and bulk of a substituent, also plays a pivotal role. In SAR studies of laccase inhibitors, the presence of bulky tert-butyl substituents altered the mechanism of inhibition from competitive to non-competitive or uncompetitive, demonstrating that larger groups can prevent the molecule from binding to the active site in the conventional way. mdpi.com Conversely, in the development of antimicrotubule agents, modifying a phenyl group to a bulkier benzophenone (B1666685) group led to a more potent derivative, indicating that steric bulk can sometimes be beneficial if it leads to favorable interactions with the target. nih.gov This highlights a fundamental principle in drug design: even minor changes in the position or size of a substituent can lead to major differences in biological effect. nih.gov

| Factor | Description | Example from Research |

| Positional Effects | The location of a substituent on the aromatic ring influences electronic properties and interactions. | In chalcones, a nitro group at the ortho position resulted in the highest anti-inflammatory activity compared to other positions. mdpi.com |

| Steric Effects | The size and three-dimensional shape of a substituent can either block or enhance binding to a target. | In laccase inhibitors, bulky substituents prevented binding at the active site, changing the inhibition type. mdpi.com |

| Electronic Effects | Electron-donating or electron-withdrawing nature of a substituent alters molecular properties. | In salicylaldehyde hydrazones, electron-withdrawing groups strengthened intramolecular hydrogen bonds, affecting molecular properties. nih.govacs.org |

Conformational Analysis and its Relationship to Bioactivity

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt, is critical for understanding its bioactivity. The specific conformation, or spatial arrangement of atoms, determines how well a molecule can fit into the binding site of a receptor or enzyme. nih.gov A molecule's active conformation is the specific shape it must adopt to exert its biological effect.

Molecular dynamics simulations and conformational analysis are used to determine the likely bioactive conformations of drug candidates. nih.gov For example, in the study of hydrazine inhibitors, molecular dynamics simulations revealed that the movement of specific amino acid residues in the target protein could enlarge the binding pocket, allowing larger ligands to bind. nih.gov This shows that both the flexibility of the ligand and the receptor are important.

The goal of such analysis is often to develop a pharmacophore model, which is the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov By analyzing the conformations of a series of active derivatives, researchers can identify the common structural features and their spatial relationships. This pharmacophore then serves as a template for designing new molecules with a higher probability of being active. nih.govnih.gov The relationship between molecular structure and biological activity is therefore deeply rooted in the molecule's ability to adopt the correct three-dimensional shape for optimal interaction with its biological target. nih.gov

Computational and Theoretical Investigations of 2 2 Fluorophenoxy Propanehydrazide

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(2-Fluorophenoxy)propanehydrazide, this method is instrumental in identifying potential biological targets and understanding the specifics of its binding.

Detailed research findings from docking studies on analogous compounds, such as 2-phenoxyacetamide (B1293517) derivatives, have shown promise in identifying potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro). nih.gov In such studies, the molecule would be computationally placed into the binding site of a protein target. The simulation then calculates the most likely binding conformation and estimates the binding affinity, often expressed as a binding energy score. Key interactions, such as hydrogen bonds between the hydrazide group and amino acid residues of the target protein, as well as hydrophobic interactions involving the fluorophenoxy ring, would be meticulously analyzed to determine the stability of the ligand-protein complex.

Table 1: Representative Molecular Docking Parameters for a Hypothetical Study

| Parameter | Description | Typical Value/Range |

| Target Protein | The biological macromolecule of interest. | e.g., Kinase, Protease, Receptor |

| Docking Software | The algorithm used for the simulation. | e.g., AutoDock, Glide, GOLD |

| Binding Energy (ΔG) | Estimated free energy of binding. | -5 to -12 kcal/mol |

| Key Interacting Residues | Amino acids in the target's active site forming bonds with the ligand. | e.g., ASP 187, GLU 23, LYS 45 |

| Types of Interactions | The nature of the chemical bonds formed. | Hydrogen Bonds, Hydrophobic, van der Waals |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound at the atomic level. These calculations can elucidate the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

From these fundamental properties, a wealth of information can be derived. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for instance, are critical in predicting the molecule's reactivity and kinetic stability. The electrostatic potential map can reveal nucleophilic and electrophilic sites, offering clues about how the molecule might interact with other chemical species. Furthermore, these methods can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for the experimental characterization of the compound.

Table 2: Hypothetical Quantum Chemical Data for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the molecule's overall polarity. |

| Mulliken Atomic Charges | Varies per atom | Indicates partial charges on individual atoms. |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of this compound, both alone in solution and in complex with a target protein, would track the movements of every atom over time.

In Silico Prediction of Biological Interactions and Target Identification

The initial step in understanding the biological potential of this compound often involves in silico screening against databases of known biological targets. This can be achieved through a variety of computational methods, including reverse docking and pharmacophore modeling.

In reverse docking, the molecule is computationally screened against a library of protein structures to identify those to which it binds most favorably. Pharmacophore modeling, on the other hand, involves identifying the essential three-dimensional arrangement of chemical features of the molecule that are responsible for its biological activity. This pharmacophore can then be used to search for potential protein targets that have a complementary binding site. Studies on similar structures have successfully used pharmacophore models to screen for and identify potential hits for specific targets. nih.gov

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. For this compound, cheminformatics tools can be used to design novel analogs with potentially improved properties. By making small, systematic modifications to the parent structure—such as altering the substitution pattern on the phenyl ring or modifying the hydrazide moiety—researchers can generate a virtual library of related compounds.

This virtual library can then be subjected to high-throughput virtual screening, where each analog is rapidly assessed for its predicted binding affinity to a specific target, as well as for its drug-likeness and potential pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This process allows for the efficient identification of the most promising candidates for synthesis and further experimental testing.

Mechanistic Studies of 2 2 Fluorophenoxy Propanehydrazide Action

Elucidation of Molecular Targets and Binding Site Characterization

The precise molecular targets of 2-(2-Fluorophenoxy)propanehydrazide have not been definitively identified in dedicated studies. However, the search for therapeutic agents, particularly for neurological conditions, often involves a specific set of molecular targets known to modulate neuronal excitability. nih.govnih.gov The primary targets for anticonvulsant drugs, for instance, typically include voltage-gated ion channels and neurotransmitter receptors. nih.gov

The benzodiazepine (B76468) receptor is a specific allosteric binding site on the Gamma-Aminobutyric Acid type A (GABA-A) receptor, a ligand-gated chloride-ion channel. nih.gov This suggests that the GABA-A receptor is a highly probable molecular target for this compound. The binding site for benzodiazepines is located at the interface between the α and γ subunits of the pentameric GABA-A receptor. nih.gov The interaction at this site does not directly open the channel but rather modulates the receptor's response to its endogenous ligand, GABA.

Table 1: Potential Molecular Targets for Anticonvulsant Agents

| Target Class | Specific Example(s) | General Function |

|---|---|---|

| Voltage-Gated Cation Channels | Sodium (Na+) Channels, Calcium (Ca2+) Channels | Regulation of action potential firing and neurotransmitter release. nih.gov |

| Neurotransmitter Receptors | GABA-A Receptors, Glutamate Receptors | Mediation of inhibitory (GABA) and excitatory (glutamate) neurotransmission. nih.govnih.gov |

| Synaptic Vesicle Proteins | SV2A | Modulation of neurotransmitter release from presynaptic terminals. nih.gov |

Cellular Pathway Modulation and Biological Response Induction (e.g., cell cycle progression, apoptosis induction)

Specific studies detailing the modulation of cellular pathways such as cell cycle progression or apoptosis by this compound are not available. The biological response induced by a compound is a direct consequence of its interaction with its molecular target.

Assuming the primary target is the GABA-A receptor, the principal biological response would be the potentiation of GABAergic neurotransmission. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential in response to excitatory stimuli, resulting in a net inhibitory effect on the central nervous system.

While some hydrazide-based compounds have been investigated for their effects on cell cycle and apoptosis, these studies are typically in the context of anticancer research and may not be relevant to the compound's potential neurological effects. nih.govnih.govresearchgate.net For instance, certain novel hydrazide derivatives have been shown to interrupt cell cycle progression in cancer cell lines. nih.gov However, without specific data, it is speculative to attribute these effects to this compound in a neuronal context.

Receptor-Mediated Signaling Pathway Analysis

The analysis of receptor-mediated signaling for this compound is predicated on its hypothesized action at the benzodiazepine site of the GABA-A receptor. nih.gov The GABA-A receptor is a member of the Cys-loop superfamily of ligand-gated ion channels and is the primary mediator of fast synaptic inhibition in the brain.

The signaling pathway is direct and rapid:

The endogenous neurotransmitter GABA binds to the main receptor sites on the GABA-A receptor, located at the interface between α and β subunits.

This binding event induces a conformational change that opens the central pore of the channel.

When a positive allosteric modulator like a benzodiazepine (or hypothetically, this compound) is bound to its site on the α-γ subunit interface, it does not open the channel on its own. nih.gov

Instead, it enhances the effect of GABA by increasing the frequency of channel opening. nih.gov

The result is a greater flow of chloride ions down their electrochemical gradient into the neuron, leading to a more pronounced and sustained hyperpolarization.

This mechanism classifies this compound as a potential positive allosteric modulator (PAM) of the GABA-A receptor. This type of modulation is a common mechanism for many anxiolytic, sedative, and anticonvulsant drugs. nih.govnih.gov

Enzyme Kinetic Studies for Inhibitory Mechanisms

There are no specific enzyme kinetic studies published for this compound. However, the hydrazide functional group (-CONHNH2) is known to be a reactive moiety that can participate in enzyme inhibition. nih.gov Hydrazides can act as inhibitors for various enzymes, sometimes through the formation of covalent bonds with the enzyme or its cofactors, leading to irreversible inhibition. nih.gov

The introduction of a fluorine atom into a molecule can also significantly influence its potential as an enzyme inhibitor. nih.govresearchgate.net Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to an enzyme's active site. researchgate.net

Should this compound act as an enzyme inhibitor, its mechanism could be elucidated using standard enzyme kinetic models. pressbooks.pubnih.govlibretexts.org The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters (Km and Vmax) in a distinct way.

Table 3: Types of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Km | Effect on Vmax |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. libretexts.org | Increases | Unchanged |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. pressbooks.pub | Unchanged | Decreases |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. pressbooks.pub | Decreases | Decreases |

Without experimental data, it is impossible to state if this compound inhibits any specific enzyme or by which mechanism.

Exploration of Intracellular Localization and Distribution Phenomena

Specific studies on the intracellular localization and distribution of this compound are not publicly available. However, its distribution can be inferred from its chemical structure. The compound possesses a 2-fluorophenoxy group, which is relatively lipophilic (fat-soluble).

The presence of fluorine atoms in drug molecules often increases their lipophilicity. nih.gov This property is crucial for centrally-acting drugs as it can enhance their ability to cross the blood-brain barrier, a highly selective membrane that separates the circulating blood from the brain's extracellular fluid.

Once within the central nervous system, the compound's lipophilicity would influence its distribution. It would likely favor partitioning into lipid-rich environments such as cell membranes over the aqueous cytoplasm. This localization within the neuronal membrane would place it in close proximity to transmembrane proteins, including ion channels and receptors like the GABA-A receptor. This is advantageous if the molecular target is indeed a transmembrane protein. The use of fluorinated ligands has also been explored in fluorescently labeling receptors for imaging and localization studies, highlighting the utility of fluorine in directing molecular interactions. nih.gov

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gamma-Aminobutyric Acid (GABA) |

| Chloride |

| Carbonic Anhydrase |

| 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles |

Future Research Directions and Translational Perspectives for 2 2 Fluorophenoxy Propanehydrazide

Rational Design and Synthesis of Advanced 2-(2-Fluorophenoxy)propanehydrazide-Based Scaffolds

The core structure of this compound, featuring a fluorophenoxy group linked to a propanehydrazide moiety, serves as a versatile starting point for the rational design and synthesis of more complex and potentially more potent derivatives. The true potential of this compound likely lies in its use as a precursor or building block for creating a diverse library of new chemical entities.

For instance, the hydrazide functional group is a key intermediate in the synthesis of various heterocyclic compounds known for their biological activities. Research on related structures has shown that derivatives of 2-(2-fluorophenoxy)phenyl moieties can be cyclized to form 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov A series of new 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, for example, were synthesized and demonstrated considerable anticonvulsant activity. nih.gov This suggests that this compound could be a valuable starting material for creating novel compounds with potential central nervous system activity.

The synthesis of these advanced scaffolds would involve reacting the hydrazide with various reagents to form different heterocyclic rings. The general synthetic pathway often involves the initial formation of a hydrazone, followed by cyclization. The choice of the cyclizing agent would determine the final heterocyclic scaffold.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reactant | Resulting Scaffold | Potential Biological Activity |

| This compound | Carboxylic Acids/Anhydrides | 1,3,4-Oxadiazoles | Anticonvulsant, Antimicrobial |

| This compound | Isothiocyanates | 1,3,4-Thiadiazoles | Anticancer, Antifungal |

| This compound | Carbon Disulfide | 1,3,4-Oxadiazole-2-thiones | Antifungal, Antitubercular |

| This compound | Dicarbonyl Compounds | Pyrazoles | Anti-inflammatory, Analgesic |

Integration of Systems Biology Approaches for Comprehensive Biological Understanding

To fully elucidate the biological effects of any novel compound derived from this compound, a systems biology approach will be indispensable. This holistic methodology moves beyond a single-target interaction and aims to understand how a compound influences the complex network of genes, proteins, and metabolic pathways within a biological system.

Given that related hydrazide derivatives are known to produce reactive oxygen species (ROS), a key area of investigation would be the impact of this compound and its derivatives on cellular redox homeostasis. nih.gov Hydrazides and hydrazines contain an N-N moiety that can react with molecular oxygen to generate oxygen radicals, a process that can be enhanced by metal ions. nih.gov This can lead to damage to proteins and other macromolecules. nih.gov

A systems biology approach would involve a combination of genomics, proteomics, and metabolomics to map the cellular response to these compounds. For example, microarray or RNA-seq analysis could identify genes that are up- or down-regulated in response to treatment, providing clues about the affected pathways. Proteomic studies could identify protein targets and post-translational modifications, while metabolomics could reveal changes in the cellular metabolic profile.

Exploration of this compound as a Chemical Probe for Biological Discovery

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. Given the potential for this compound to be elaborated into a variety of bioactive molecules, it could serve as a foundational structure for the development of novel chemical probes.

The design of a chemical probe requires a deep understanding of the structure-activity relationship (SAR). By systematically modifying the structure of this compound-derived scaffolds and assessing their biological activity, researchers can identify the key pharmacophoric features responsible for a particular effect. For instance, in the development of anticonvulsant 1,3,4-oxadiazoles from a related 2-(2-fluorophenoxy)phenyl precursor, the nature of the substituent at the 2-position of the oxadiazole ring was found to be critical for activity. nih.gov

Once a potent and selective derivative is identified, it can be further modified with tags (e.g., fluorescent dyes, biotin) to facilitate its use in various biological assays, such as fluorescence microscopy, pull-down assays, and activity-based protein profiling. These probes could be instrumental in identifying new drug targets and unraveling the mechanisms of complex diseases.

Potential Role in the Development of Next-Generation Agro-Chemicals

The phenoxyacetic acid and related phenoxyalkanoic acid herbicides have been mainstays in agriculture for decades. The structure of this compound, with its fluorinated phenoxy group, suggests a potential for development into novel agrochemicals, including herbicides, insecticides, and fungicides. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced efficacy and metabolic stability.

While no direct studies link this compound to agrochemical use, the broader class of fluorinated compounds has shown significant promise. For example, fluorinated 1-aryl-tetrahydrocyclopentapyrazoles have been synthesized and evaluated for their insecticidal activity, with some demonstrating significant properties. nih.gov Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as herbicides. nih.gov

The hydrazide moiety itself can be a precursor to insecticidally active compounds. For instance, some anthranilic diamide (B1670390) insecticides, which act on insect ryanodine (B192298) receptors, are synthesized from hydrazide precursors. mdpi.com Research into the biological activity of this compound derivatives against various pests and weeds could open up new avenues for the development of more effective and selective crop protection agents.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Derivative Class | Target Application | Mode of Action (Hypothesized) |

| Phenylpyrazole derivatives | Insecticide | GABA receptor antagonist |

| Triazole/Oxadiazole derivatives | Fungicide | Sterol biosynthesis inhibition |

| Pyrimidine derivatives | Herbicide | Inhibition of key plant enzymes |

| Diamide derivatives | Insecticide | Ryanodine receptor modulation |

Synergistic Effects of this compound with Other Bioactive Compounds

The concept of polypharmacology, where a single compound interacts with multiple targets, and the use of combination therapies are gaining traction in the treatment of complex diseases like cancer and infectious diseases. Derivatives of this compound, with their potential for diverse biological activities, could be explored for synergistic effects when used in combination with existing drugs.

For example, if a derivative is found to have modest antifungal activity, it could be tested in combination with established antifungal agents like triazoles. nih.gov Synergism can occur through various mechanisms, such as inhibiting a resistance mechanism, enhancing the bioavailability of the partner drug, or targeting a complementary pathway.

Furthermore, if derivatives are found to modulate the activity of specific enzymes, they could be used to enhance the efficacy of other drugs. For instance, a compound that inhibits a drug-metabolizing enzyme could increase the half-life and therapeutic effect of a co-administered drug. The potential for synergistic interactions will require extensive in vitro and in vivo testing, but it represents a promising translational perspective for expanding the therapeutic utility of novel compounds derived from the this compound scaffold.

Q & A

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer : Contradictions arise from assay variability (e.g., DPPH vs. ABTS assays), compound purity, or cell line specificity. Standardizing protocols (e.g., fixed incubation times, solvent controls) and validating results with orthogonal assays (e.g., ROS inhibition in platelet apoptosis studies) mitigate these issues .

Q. What computational tools aid in understanding structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like cyclooxygenase-2 (COX-2). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent parameters (e.g., Hammett constants) with biological activity, guiding rational design .

Q. How are thermal decomposition pathways analyzed for hydrazide derivatives?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and TGA under nitrogen/air atmospheres identify decomposition stages. For example, derivatives with carbazole moieties show two-stage decomposition at 180–250°C and 300–400°C, attributed to hydrazone bond cleavage and aromatic ring degradation .

Q. What strategies validate the coordination chemistry of hydrazides with metal ions?

- Methodological Answer : Spectrophotometric titration (UV-Vis) and single-crystal X-ray diffraction confirm complex formation. For instance, lanthanide complexes with hydrazide ligands exhibit distinct shifts in IR carbonyl stretches (Δν ~30 cm⁻¹) and paramagnetic behavior in magnetic susceptibility studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.